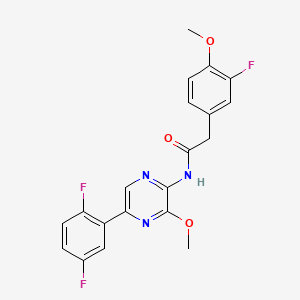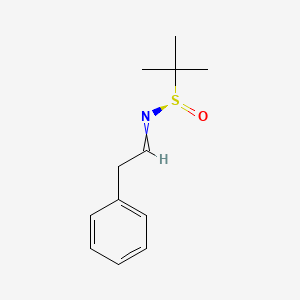![molecular formula C13H14ClN3O2 B13859724 Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-keto ester.
Esterification: The final step involves esterification to form the ethyl ester group, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
科学研究应用
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the biological activities of pyrazole and pyridine derivatives.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chloroethyl group may enhance the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate: Unique due to the presence of both pyrazole and pyridine rings.
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-5-4-7-15-12(10)17-8-6-11(16-17)9(2)14/h4-9H,3H2,1-2H3 |
InChI 键 |
KCUVGFQWCHGNGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=CC=C1)N2C=CC(=N2)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
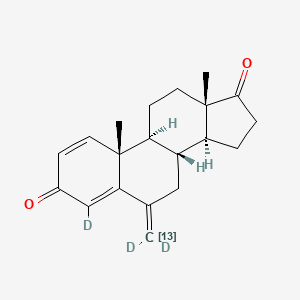
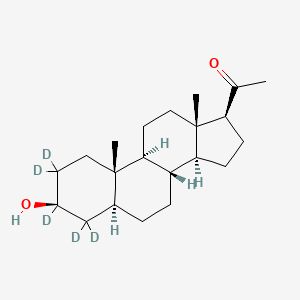
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
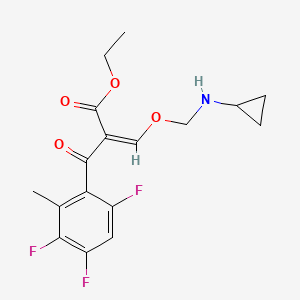
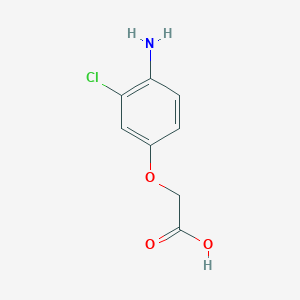

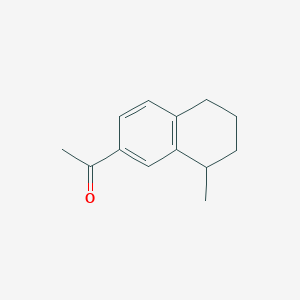
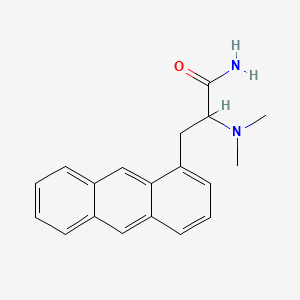
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)

